NEt-iFQ

Descripción

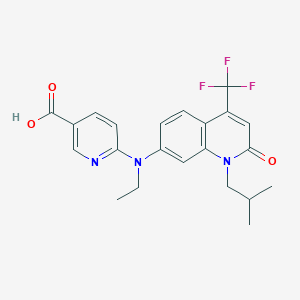

NEt-iFQ (CAS: 1251538-60-9) is a fluorescent retinoid X receptor (RXR) agonist with pronounced solvatochromic properties, enabling fluorescence modulation based on solvent polarity . As a selective RXR ligand-binding pocket (LBP) binder, this compound serves as a critical tool for real-time monitoring of receptor-ligand interactions in biochemical assays. Its fluorescence emission shifts depending on the microenvironment, making it invaluable for studying RXR conformational changes and ligand-binding kinetics . While its therapeutic applications are less explored, its diagnostic and research utility in nuclear receptor studies is well-established.

Propiedades

Fórmula molecular |

C22H22F3N3O3 |

|---|---|

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

6-[ethyl-[1-(2-methylpropyl)-2-oxo-4-(trifluoromethyl)quinolin-7-yl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H22F3N3O3/c1-4-27(19-8-5-14(11-26-19)21(30)31)15-6-7-16-17(22(23,24)25)10-20(29)28(12-13(2)3)18(16)9-15/h5-11,13H,4,12H2,1-3H3,(H,30,31) |

Clave InChI |

UAQFYZKWYQRQSW-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1=CC2=C(C=C1)C(=CC(=O)N2CC(C)C)C(F)(F)F)C3=NC=C(C=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NEt-iFQ involves multiple steps, starting with the preparation of the quinazoline core. The reaction typically involves the condensation of 4-(trifluoromethyl)aniline with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions, including cyclization and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

NEt-iFQ undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the quinazoline core, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pressure.

Major Products Formed

Aplicaciones Científicas De Investigación

NEt-iFQ has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe to study the polarity of ligand-binding pockets in retinoid X receptors.

Biology: Employed in cellular imaging to visualize receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic applications in diseases involving retinoid X receptors.

Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.

Mecanismo De Acción

NEt-iFQ exerts its effects by selectively binding to the retinoid X receptor ligand-binding pocket. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound’s solvatochromic properties allow it to fluoresce upon binding, providing a visual indicator of receptor activation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

NEt-iFQ belongs to a broader class of nuclear receptor modulators. Below is a comparative analysis with functionally related compounds, emphasizing receptor targets, mechanisms, and applications:

Key Contrasts:

- Receptor Specificity : this compound targets RXR, a nuclear receptor involved in metabolic and developmental pathways, while SR-29065 and SR8278 modulate REV-ERBα/Rev-Erbα, which regulate circadian rhythms and metabolism .

- Mechanistic Role : this compound acts as an agonist, whereas SR8278 is an antagonist, highlighting divergent therapeutic strategies.

- Functional Utility: this compound’s fluorescence enables dynamic binding studies, a feature absent in non-fluorescent analogs like SR-29065 and SR8278 .

Research Findings and Discussion

Structural and Functional Characterization

This compound’s solvatochromism is attributed to its fluorophore-environment interactions, a property validated through spectroscopic methods (e.g., fluorescence emission spectra under varying solvent conditions) . In contrast, SR-29065 and SR8278 lack intrinsic fluorescence, relying on traditional binding assays (e.g., radioligand displacement) for mechanistic studies . All three compounds adhere to IUPAC nomenclature and characterization standards, with structural data (e.g., NMR, HRMS) ensuring reproducibility .

Therapeutic and Diagnostic Potential

- This compound : Primarily used in research for RXR activation profiling. Its fluorescence allows real-time, label-free detection of receptor-ligand interactions, reducing assay complexity .

- SR-29065: Explored in autoimmune disorders due to REV-ERBα’s role in immune regulation. However, its non-fluorescent nature limits dynamic tracking .

- SR8278 : Shows promise in DMD by antagonizing Rev-Erbα to enhance muscle regeneration. Its efficacy is measured via endpoint assays rather than real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.